
(E)-N-(4-chlorophenyl)-N-(2-hydroxy-3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-chlorophenyl)-N-(2-hydroxy-3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-chlorophenyl)-N-(2-hydroxy-3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-chlorophenyl)-N-(2-hydroxy-3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
(E)-N-(4-chlorophenyl)-N-(2-hydroxy-3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propyl)methanesulfonamide: has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Researchers have explored the compound’s ability to scavenge free radicals, such as the 2,2’-azinobis (3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙+), 2,2’-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical. The presence of hydroxyl groups in the compound influences its reducing abilities, with the olefin position being particularly impactful. The unstable enol structure within the compound is a key factor driving its antioxidant activity .
Synthesis of Furochromen-4-ones
Recent research has highlighted the compound’s role in the modular synthesis of furo[3,2-c]chromen-4-ones. Using Lewis acid-catalyzed formal [3 + 2] annulation, 4-hydroxycoumarin and b-nitroalkenes react to construct a novel furan s-ring. This method provides a practical and efficient approach to fabricating the furo[3,2-c]chromen-4-one framework, which has diverse biological activities and applications .
3-Hydroxypropionic Acid Production
In the field of bioengineering, the compound has been explored for its role in 3-hydroxypropionic acid (3-HP) production. Researchers engineered strains to achieve high levels of 3-HP using glucose as a substrate. This work represents a significant advancement in the biosynthesis pathway for 3-HP, with potential applications in bioplastics and other industrial processes .
Plant Chemical Defense
Controllable hydroxylation of terpenoid compounds using this compound has shown promise in achieving plant chemical defense without self-toxicity. By selectively introducing hydroxyl groups, researchers aim to enhance plant resistance to pests and pathogens. This application has implications for sustainable agriculture and crop protection .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-[2-hydroxy-3-[3-[(E)-hydroxyiminomethyl]indol-1-yl]propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-28(26,27)23(16-8-6-15(20)7-9-16)13-17(24)12-22-11-14(10-21-25)18-4-2-3-5-19(18)22/h2-11,17,24-25H,12-13H2,1H3/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESHPYSURMLHQO-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(CN1C=C(C2=CC=CC=C21)C=NO)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N(CC(CN1C=C(C2=CC=CC=C21)/C=N/O)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-chlorophenyl)-N-(2-hydroxy-3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

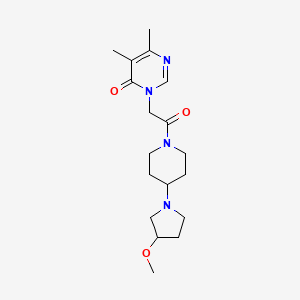

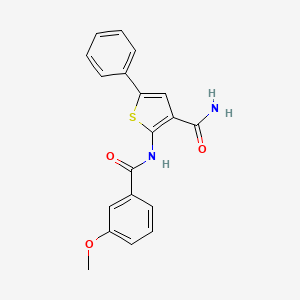
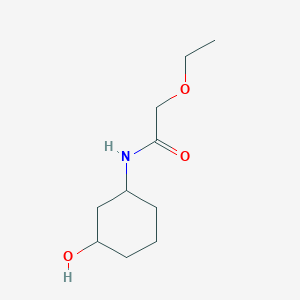
![2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2555832.png)
ammoniumolate](/img/structure/B2555834.png)
![2-Chloro-1-(2-methyl-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)propan-1-one](/img/structure/B2555836.png)
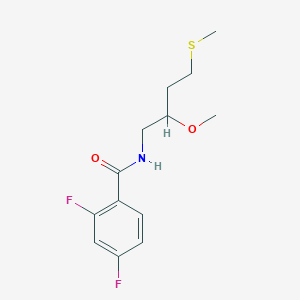
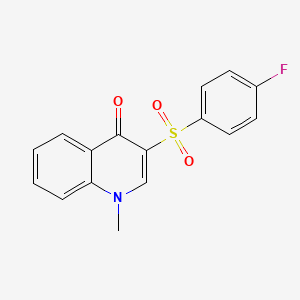
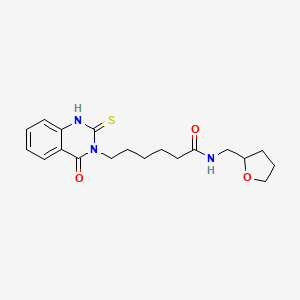
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555841.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2555844.png)
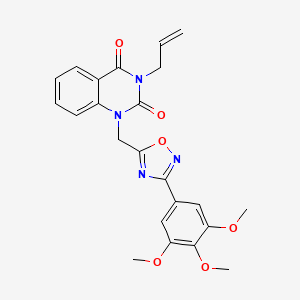
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2555848.png)